molecular formula C14H24BrN B14320499 2-Methyl-1-octylpyridin-1-ium bromide CAS No. 107758-55-4

2-Methyl-1-octylpyridin-1-ium bromide

Cat. No.: B14320499
CAS No.: 107758-55-4
M. Wt: 286.25 g/mol
InChI Key: NWEGCNKCJMHCLV-UHFFFAOYSA-M
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Description

2-Methyl-1-octylpyridin-1-ium bromide is a quaternary ammonium salt with a pyridinium core. This compound is known for its ionic liquid properties and is used in various chemical and industrial applications due to its unique characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-octylpyridin-1-ium bromide typically involves the quaternization of 2-methylpyridine with 1-bromooctane. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:

2-Methylpyridine+1-Bromooctane2-Methyl-1-octylpyridin-1-ium bromide\text{2-Methylpyridine} + \text{1-Bromooctane} \rightarrow \text{this compound} 2-Methylpyridine+1-Bromooctane→2-Methyl-1-octylpyridin-1-ium bromide

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-octylpyridin-1-ium bromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as hydroxide, cyanide, or thiolate ions in polar solvents.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyridinium ring.

    Reduction: Reduced pyridinium compounds.

    Substitution: Various substituted pyridinium salts depending on the nucleophile used.

Scientific Research Applications

2-Methyl-1-octylpyridin-1-ium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and catalyst in organic synthesis and electrochemical applications.

    Biology: Investigated for its antimicrobial properties and potential use in drug delivery systems.

    Medicine: Explored for its potential in pharmaceutical formulations and as an active ingredient in antimicrobial agents.

    Industry: Utilized in the production of ionic liquids, which are used in green chemistry for their environmentally friendly properties.

Mechanism of Action

The mechanism of action of 2-Methyl-1-octylpyridin-1-ium bromide involves its interaction with biological membranes and proteins. The compound can disrupt microbial cell membranes, leading to cell lysis and death. It also interacts with enzymes and other proteins, inhibiting their function and leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Octylpyridin-1-ium bromide
  • 2-Methylpyridin-1-ium bromide
  • 1-Methyl-3-octylimidazolium bromide

Uniqueness

2-Methyl-1-octylpyridin-1-ium bromide is unique due to its specific combination of a methyl group and an octyl chain on the pyridinium ring. This structure imparts unique physicochemical properties, such as enhanced solubility in organic solvents and increased antimicrobial activity compared to similar compounds.

Properties

CAS No.

107758-55-4

Molecular Formula

C14H24BrN

Molecular Weight

286.25 g/mol

IUPAC Name

2-methyl-1-octylpyridin-1-ium;bromide

InChI

InChI=1S/C14H24N.BrH/c1-3-4-5-6-7-9-12-15-13-10-8-11-14(15)2;/h8,10-11,13H,3-7,9,12H2,1-2H3;1H/q+1;/p-1

InChI Key

NWEGCNKCJMHCLV-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC[N+]1=CC=CC=C1C.[Br-]

Origin of Product

United States

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